3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.13140809 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Silicon-Directed Oxa-Pictet-Spengler Cyclization
Research highlights the utility of silicon-directed oxa-Pictet-Spengler cyclizations in synthesizing tetrahydro-pyrano[3,4-b]indoles, a class of compounds related to "3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one" from various ketones or aldehydes. This method showcases the compound's role in facilitating complex chemical transformations, leading to the creation of dimeric products under specific conditions, demonstrating its versatility in organic synthesis (Zhang, Li, Lanter, & Sui, 2005).
Tautomerism in Heteroaromatic Compounds
The study of heteroaromatic compounds with five-membered rings, including those similar to the compound , has provided insights into tautomerism—a phenomenon where compounds with the same molecular formula but different connectivity of their atoms exist in equilibrium. This research contributes to understanding the chemical behavior and properties of such complex molecules in different environments, offering implications for their stability and reactivity (Katritzky & Maine, 1964).
Anticancer Activity of Heteroarylcoumarins
In the realm of medicinal chemistry, derivatives of the core structure of "this compound" have been explored for their potential anticancer activities. For instance, a series of 7-hydroxy-8-methyl-coumarins, bearing structural similarities, demonstrated significant antimitotic activity, highlighting the therapeutic potential of compounds within this chemical family (Galayev, Garazd, Garazd, & Lesyk, 2015).
Corrosion Inhibition in Mild Steel
The application of pyran derivatives, akin to "this compound," as corrosion inhibitors for mild steel in acidic environments has been documented. This research underscores the compound's potential in industrial applications, where its chemical properties can be harnessed to protect metals against corrosion, thereby extending their lifespan and maintaining their structural integrity (Khattabi, Benhiba, Tabti, et al., 2019).
Supramolecular Aggregation
The study of supramolecular aggregation in compounds related to "this compound" provides insights into the non-covalent interactions that dictate molecular assembly. Understanding these interactions is crucial for the development of novel materials and pharmaceuticals, demonstrating the compound's relevance in materials science and drug design (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Properties
IUPAC Name |
3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1-methylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2)9-8-12(18)13(21-15)16(20)10-6-4-5-7-11(10)17(3)14(16)19/h4-7,13,20H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGVJWZJKOFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3N(C2=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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